
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3,4-dichlorophenyl)phenol (3-B-5-DCPP) is a phenolic compound with a wide range of applications in scientific research. It is used in a variety of fields, such as organic synthesis, biochemistry, and pharmacology. The compound has a high degree of purity, typically 95%, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize other compounds such as 3-bromo-5-chlorophenol, 3-bromo-5-methoxy-phenol, and 3-bromo-5-methyl-phenol. Additionally, the compound is used in biochemistry and pharmacology research, as it can be used to study the effects of certain drugs on cells and organisms.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition can lead to a decrease in the production of certain hormones and other compounds, which can have a variety of effects on cells and organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can have a variety of effects on cells and organisms. For example, it has been shown to inhibit the production of certain hormones, such as prostaglandins and leukotrienes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its high purity, its availability in a variety of forms, and its low cost. Additionally, the compound is relatively easy to use and does not require complex equipment or processes for its synthesis. The main limitation of using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, which can lead to unpredictable results.
Direcciones Futuras
The potential future directions of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% research include further studies into its mechanism of action, its effects on cells and organisms, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of new compounds using 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% as a starting material. Finally, there is potential for the development of new analytical methods for the detection and quantification of 3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% in biological samples.
Métodos De Síntesis
3-Bromo-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a reaction of 3-bromo-4-nitrobenzaldehyde and 3,4-dichlorophenol. The reaction is carried out in a mixture of ethanol and acetic acid. The reaction is catalyzed by sodium hydroxide to form the desired product. The reaction is typically carried out at a temperature of 80 °C and a pressure of 1 atm. The reaction is complete after several hours, and the resulting product is purified by recrystallization.
Propiedades
IUPAC Name |
3-bromo-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJFLVTVNHCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686452 |
Source


|
| Record name | 5-Bromo-3',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261958-23-9 |
Source


|
| Record name | 5-Bromo-3',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


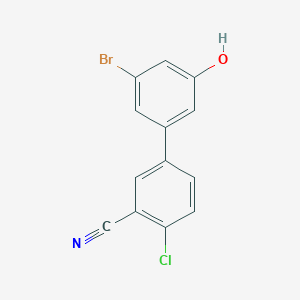
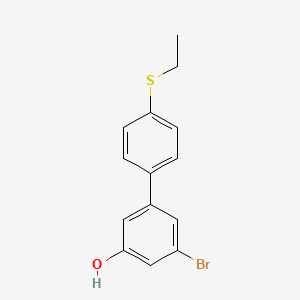


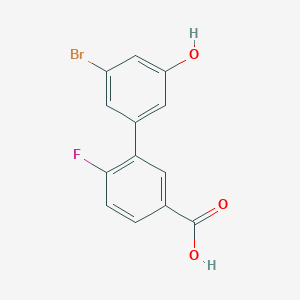
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
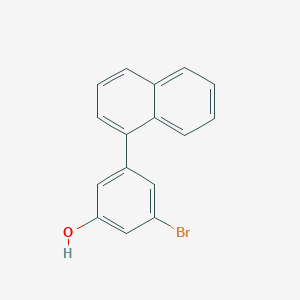
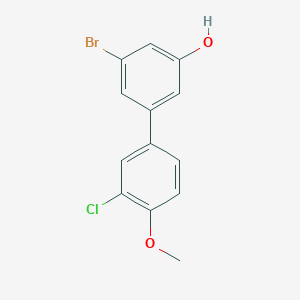
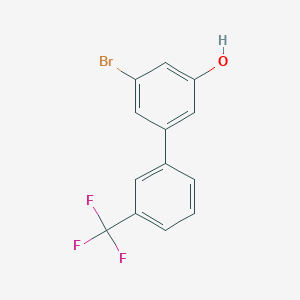


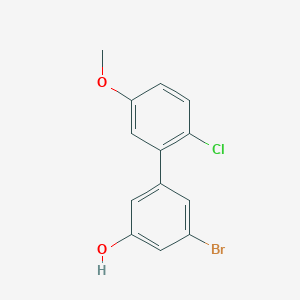
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)